molecular formula C17H15FO B6346518 (2E)-1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 1354941-56-2

(2E)-1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No. B6346518
CAS RN: 1354941-56-2
M. Wt: 254.30 g/mol
InChI Key: XJJTVBZXIHTZIW-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, commonly referred to as 2,4-DMFPF, is a compound of interest to scientists due to its potential applications in the laboratory. The compound is an alkyl phenylprop-2-en-1-one, which is a type of organic compound that can be used in a variety of scientific research applications.

Scientific Research Applications

2,4-DMFPF has a wide range of potential applications in scientific research. The compound has been used in studies to investigate the effects of aryl fluoroalkyl groups on the reactivity of aryl-substituted prop-2-en-1-ones. It has also been used as a model compound in studies to explore the reactivity of aryl-substituted prop-2-en-1-ones with different types of nucleophiles. In addition, 2,4-DMFPF has been used in studies to investigate the effects of halogen substitution on the reactivity of aryl-substituted prop-2-en-1-ones.

Mechanism of Action

The mechanism of action of 2,4-DMFPF is not well understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can form a covalent bond with an electron-rich nucleophile. This bond formation is thought to be the primary mechanism of action of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-DMFPF are not well understood. However, the compound has been shown to have some effects on the human body, including an increase in heart rate, an increase in blood pressure, and an increase in respiration rate. In addition, the compound has been shown to have some effects on the central nervous system, including a decrease in anxiety and an increase in alertness.

Advantages and Limitations for Lab Experiments

2,4-DMFPF has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is relatively stable in the lab environment. In addition, the compound has a wide range of potential applications in scientific research. However, the compound has some limitations for use in lab experiments. For example, the compound is not water-soluble, which can make it difficult to use in some experiments. In addition, the compound has not been extensively studied, so its effects on the human body are not fully understood.

Future Directions

There are a number of potential future directions for research on 2,4-DMFPF. For example, further research could be conducted to explore the effects of the compound on the human body, as well as its potential applications in medical research. In addition, further research could be conducted to explore the effects of different types of nucleophiles on the reactivity of the compound. Finally, further research could be conducted to explore the mechanisms of action of the compound and its potential uses as a Lewis acid.

Synthesis Methods

2,4-DMFPF can be synthesized through a two-step reaction. The first step involves the reaction of 2,4-dimethylphenol and 2-fluorophenylmagnesium bromide in the presence of anhydrous magnesium sulfate and a catalytic amount of triethylamine. The reaction yields a 2,4-dimethylphenyl 2-fluorophenylprop-2-en-1-one intermediate. The second step involves the reaction of the intermediate with p-toluenesulfonic acid in the presence of toluene to yield the final product, 2,4-DMFPF.

properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO/c1-12-7-9-15(13(2)11-12)17(19)10-8-14-5-3-4-6-16(14)18/h3-11H,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJTVBZXIHTZIW-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.